Product packaging for Thiobenzanilide 63T(Cat. No.:CAS No. 1270966-08-9)

Thiobenzanilide 63T

Cat. No.: B611339
CAS No.: 1270966-08-9
M. Wt: 456.42
InChI Key: FTBUGAOZORHTKF-UHFFFAOYSA-N
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Description

Thiobenzanilide 63T is a novel small molecule investigated for its selective cytotoxic activity against human cancer cell lines. Research demonstrates that 63T exhibits a potent and selective effect against human lung adenocarcinoma (A549) cells, showing superior toxicity towards cancer cells compared to normal lung fibroblasts (CCD39Lu) . The compound induces cell death through a caspase-independent pathway, with studies indicating that autophagic processes are involved in the mechanism in a dose-dependent manner . A key mechanism of its anticancer activity is the induction of oxidative stress. Incubation with 63T leads to the generation of reactive oxygen species (ROS) and lipid peroxidation in cancer cells . This oxidative disruption contributes to the compound's selective cytotoxicity, as cancer cells are more vulnerable to additional oxidative insult. This compound represents a promising research tool for studying alternative cell death mechanisms and the role of oxidative stress in selective cancer cell elimination .

Properties

CAS No.

1270966-08-9

Molecular Formula

C20H10F6N2S2

Molecular Weight

456.42

IUPAC Name

N,N'-(1,2-Phenylene)bis3,4,5-trifluorobenzothioamide

InChI

InChI=1S/C20H10F6N2S2/c21-11-5-9(6-12(22)17(11)25)19(29)27-15-3-1-2-4-16(15)28-20(30)10-7-13(23)18(26)14(24)8-10/h1-8H,(H,27,29)(H,28,30)

InChI Key

FTBUGAOZORHTKF-UHFFFAOYSA-N

SMILES

S=C(NC1=CC=CC=C1NC(C2=CC(F)=C(F)C(F)=C2)=S)C3=CC(F)=C(F)C(F)=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Thiobenzanilide 63T;  Thiobenzanilide-63T;  Thiobenzanilide63T;  63T

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Classical Approaches for Thiobenzanilide (B1581041) Synthesis

The traditional methods for synthesizing thiobenzanilides primarily involve the thionation of the corresponding benzanilides. This conversion of a carbonyl group to a thiocarbonyl group is a fundamental transformation in organosulfur chemistry. caltech.edu

Thionation of Benzanilides with Lawesson's Reagent and Phosphorus Pentasulfide

Lawesson's reagent (LR) and phosphorus pentasulfide (P₄S₁₀) are the most common reagents used for the thionation of amides to produce thioamides like thiobenzanilides. caltech.eduthieme-connect.demdpi.com The general principle behind this transformation is the replacement of the oxygen atom of a carbonyl group with a sulfur atom. caltech.edu

Lawesson's reagent is often preferred for the thionation of amides due to its tendency to provide higher yields and fewer side reactions compared to P₄S₁₀. caltech.edu The reactivity of these reagents is influenced by the electron density at the carbonyl oxygen, making the thionation of amides a relatively straightforward process. caltech.edu The reaction involves heating the benzanilide (B160483) with Lawesson's reagent in an appropriate solvent.

Phosphorus pentasulfide is another established reagent for this conversion. thieme-connect.deresearchgate.net While effective, its use can sometimes lead to more side products. Both reagents are powerful thiating agents, and their handling requires anhydrous conditions due to their reactivity. caltech.edu

Modifications and Optimization of Reaction Conditions

Optimizing reaction conditions is crucial for improving the efficiency of thiobenzanilide synthesis. Modifications can include adjusting the reaction temperature, time, and the choice of solvent. For instance, microwave irradiation has been employed to accelerate the thionation process, often leading to shorter reaction times and improved yields. mdpi.com The use of different solvents can also influence the outcome of the reaction.

Catalytic and Green Chemistry Syntheses of Thiobenzanilides

In recent years, there has been a shift towards developing more sustainable and efficient catalytic methods for thiobenzanilide synthesis, moving away from stoichiometric and often harsh classical reagents.

Willgerodt-Kindler Reaction with Base Catalysts (e.g., Na₂S·9H₂O)

The Willgerodt-Kindler reaction offers an alternative route to thioamides and has been adapted for the synthesis of thiobenzanilides. thieme-connect.deorganic-chemistry.org This reaction typically involves the reaction of an aldehyde, an amine, and elemental sulfur. nih.govwikipedia.org A significant advancement in this area is the use of base catalysts, such as sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O), to improve reaction efficiency. thieme-connect.deorganic-chemistry.orgscispace.com

The addition of a catalytic amount of Na₂S·9H₂O has been shown to significantly increase the yield of thiobenzanilides, with reported yields reaching up to 91%. thieme-connect.deorganic-chemistry.orgscispace.com This base-catalyzed approach allows for milder reaction conditions compared to traditional Willgerodt-Kindler protocols, which often require high temperatures or microwave assistance to achieve moderate yields. thieme-connect.deorganic-chemistry.org The reaction proceeds smoothly by heating a mixture of an aromatic aldehyde, an aniline (B41778), elemental sulfur, and a catalytic amount of Na₂S·9H₂O in a solvent like N,N-dimethylformamide (DMF). thieme-connect.descispace.com

Table 1: Effect of Different Base Catalysts on the Willgerodt-Kindler Reaction for Thiobenzanilide Synthesis thieme-connect.descispace.com

CatalystCatalyst Loading (mol%)Yield (%)
None015
Na₂S·9H₂O566
Na₂S·9H₂O1591
t-BuOK1562
DMAP1540
Et₃N1540

The mechanism of the base-catalyzed Willgerodt-Kindler reaction is thought to involve the formation of reactive polysulfide anions. thieme-connect.deorganic-chemistry.orgwiley-vch.de In the absence of a strong base, less basic amines like aniline react poorly with elemental sulfur. thieme-connect.de The base catalyst, Na₂S·9H₂O, is believed to initiate the nucleophilic cleavage of the elemental sulfur ring (S₈). thieme-connect.descispace.com This cleavage generates polysulfide anions (Sₙ²⁻). thieme-connect.descispace.comrsc.org

The base-catalyzed Willgerodt-Kindler reaction has demonstrated a broad substrate scope, proving effective for a range of aromatic aldehydes and anilines, including those with various substituents. thieme-connect.deorganic-chemistry.org The method is not only applicable to the synthesis of thiobenzanilides but also to the preparation of primary thiobenzamides using aqueous ammonia. thieme-connect.deorganic-chemistry.org The efficiency of the reaction is highlighted by the good to moderate yields obtained for different substituted starting materials.

Table 2: Synthesis of Various Thiobenzanilides using Na₂S·9H₂O as a Catalyst thieme-connect.de

AldehydeAnilineYield (%) (without base)Yield (%) (with 5 mol% Na₂S·9H₂O)
BenzaldehydeAniline1566
4-Methoxybenzaldehyde4-Methoxyaniline3966
4-ChlorobenzaldehydeAniline1069
Benzaldehyde4-Chloroaniline1261

This catalytic approach represents a significant improvement in the synthesis of thiobenzanilides, offering a more efficient and versatile method compared to classical procedures. thieme-connect.deorganic-chemistry.org

Mechanistic Insights into Base-Catalyzed Polysulfide Anion Formation

Photocatalytic Approaches for Thiobenzanilide Derivatives

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in modern organic synthesis. researchgate.net These methods often operate under mild conditions, avoiding the need for harsh reagents or high temperatures, and can provide high yields and selectivity. mdpi.com

Riboflavin (B1680620) as a Photoredox Catalyst in Cyclization Reactions

A green and efficient method for the synthesis of 2-substituted benzothiazoles involves the cyclization of thiobenzanilides using riboflavin (Vitamin B2) as a natural, inexpensive, and readily available photoredox catalyst. organic-chemistry.orgrsc.org This transition-metal-free approach is mediated by visible light, typically from blue LEDs, and utilizes a sacrificial oxidizing agent, such as potassium peroxydisulfate (B1198043) (K₂S₂O₈), in a suitable solvent like acetonitrile (B52724). organic-chemistry.orgnih.gov

The proposed mechanism initiates with the photoexcitation of riboflavin to its singlet and then triplet excited states. rsc.org The excited riboflavin is quenched by the thiobenzanilide substrate through an electron-transfer process, generating a thiobenzanilide radical cation and the riboflavin radical anion. rsc.org The riboflavin moiety can also function as a base, facilitating the deprotonation of the radical cation. This leads to the formation of a sulfur radical, which undergoes intramolecular cyclization. rsc.org The catalytic cycle is closed by the reoxidation of the riboflavin radical anion to its ground state by the peroxydisulfate oxidant. rsc.org

Control experiments have confirmed that the reaction is dependent on the presence of riboflavin, light, and the oxidizing agent. organic-chemistry.org The methodology demonstrates broad functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the thiobenzanilide structure, and consistently produces good to excellent yields of the corresponding benzothiazoles. organic-chemistry.orgnih.gov

Table 1: Riboflavin-Catalyzed Cyclization of Thiobenzanilides Optimization data for the synthesis of 2-substituted benzothiazoles.

Parameter Condition Outcome Reference
Photocatalyst 5 mol% RiboflavinOptimal concentration organic-chemistry.org
Oxidant 3 equivalents K₂S₂O₈Best performance organic-chemistry.org
Solvent AcetonitrileIdentified as optimal organic-chemistry.org
Light Source Visible Blue LightEffective irradiation organic-chemistry.org
Yield Up to 97%High isolated yield organic-chemistry.orgrsc.org
Visible-Light-Driven Intramolecular C(sp²)–H Thiolation

An alternative photocatalytic strategy for the synthesis of benzothiazoles from thiobenzanilides involves a direct intramolecular C(sp²)–H thiolation driven by visible light, which notably proceeds without the need for an external photosensitizer, metal catalyst, or base. organic-chemistry.orgacs.org This approach relies on the intrinsic ability of the thiobenzanilide substrate to absorb visible light. acs.orgresearchgate.net

In this mechanism, the thiobenzanilide substrate is promoted to an excited state upon photon absorption. researchgate.netchemrxiv.org This excited state then participates in a reverse hydrogen-atom transfer (RHAT) process with a mediator, typically 2,2,6,6-tetramethylpiperidine (B32323) N-oxyl (TEMPO). organic-chemistry.orgchemrxiv.org This step generates a key sulfur radical intermediate. organic-chemistry.orgresearchgate.net The sulfur radical subsequently undergoes intramolecular addition to the adjacent benzene (B151609) ring, forming an aryl radical. acs.orgresearchgate.net The final benzothiazole (B30560) product is then formed through a rearomatization step, which can also occur via RHAT. acs.orgresearchgate.net

Furthermore, a related method for the cyclization of ortho-halothiobenzanilides has been developed that is also free of photocatalysts and transition metals. organic-chemistry.org This dehalogenative cyclization is induced by visible light and demonstrates high efficiency and selectivity, proceeding effectively under various light sources including compact fluorescent lamps (CFL), blue LEDs, or even natural sunlight. organic-chemistry.org The reaction is optimized with a base such as sodium phosphate (B84403) (Na₃PO₄) in a solvent like dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org

Advanced Coupling and Cyclization Strategies Involving Thiobenzanilides

Beyond photocatalysis, thiobenzanilides are valuable reactants in classic and modern coupling reactions for constructing complex molecular architectures.

Eschenmoser Coupling Reaction (ECR)

The Eschenmoser coupling reaction (ECR) is a well-established method for carbon-sulfur bond cleavage, which, in the context of thioamides like thiobenzanilide, leads to the formation of β-enaminocarbonyl compounds. dokumen.pubumons.ac.be The reaction typically involves the S-alkylation of the thioamide with an α-halocarbonyl compound or a similar electrophile. dokumen.pub A novel application of this reaction involves coupling various thiobenzanilides with 4-bromoisoquinoline-1,3(2H,4H)-diones, which proceeds under mild conditions without requiring a base or an external thiophile. thieme-connect.com Similarly, the reaction has been successfully applied to the synthesis of kinase inhibitors, such as Nintedanib and Hesperadin, by reacting substituted 3-bromooxindoles with thiobenzanilides. nih.govacs.org

The general mechanism commences with the alkylation of the sulfur atom of the thiobenzanilide by an electrophile to form an α-thioiminium salt intermediate. dokumen.pubbeilstein-journals.org Subsequent steps are highly dependent on the reaction conditions and the structure of the reactants. researchgate.netresearchgate.net

Table 2: Eschenmoser Coupling Reaction with Thiobenzanilides Examples of ECR applications.

Reactants Conditions Product Type Yield Reference
Thiobenzanilides + 4-bromoisoquinoline-1,3(2H,4H)-dionesDMF or MeCN, 25–60 °C(Z)-4-((phenylamino)methylidene)isoquinoline-1,3(2H,4H)-diones43–95% thieme-connect.comresearchgate.net
Thiobenzanilides + Substituted 3-bromooxindolesDMF or ACNKinase inhibitors (e.g., Nintedanib)>76% nih.govacs.org
Thiobenzanilide + 4-bromoisoquinoline-1,3(2H,4H)-dioneDMFECR product91% beilstein-journals.org
Investigation of Thiirane (B1199164) Intermediates

The mechanism of the Eschenmoser coupling reaction is widely believed to proceed through the formation of a transient three-membered thiirane (episulfide) ring. dokumen.pubbeilstein-journals.org Following the formation of the α-thioiminium salt, a deprotonation event can lead to an intermediate that undergoes intramolecular cyclization to form the thiirane. dokumen.pub This thiirane intermediate is typically unstable and spontaneously eliminates a sulfur atom to yield the final coupled product. beilstein-journals.org The extrusion of sulfur is often facilitated by a thiophilic agent, such as triphenylphosphine, although some ECRs, particularly those involving thiobenzanilides, can proceed efficiently without any external thiophile. acs.orgresearchgate.net The successful formation and decomposition of the thiirane intermediate is a key factor influencing the outcome of the reaction. beilstein-journals.org

Role of Polysulfide Species in ECR Mechanisms

Recent mechanistic studies on Eschenmoser coupling reactions that proceed without an added thiophile or base have revealed the involvement of previously unobserved polysulfide species (Sⁿ). researchgate.netresearchgate.net Using advanced techniques like electrospray ionization-mass spectrometry (ESI-MS) coupled with flow chemistry, researchers have detected these elusive intermediates. umons.ac.beresearchgate.netnih.gov These polysulfide species, with 'n' ranging from 2 to as high as 16, are proposed to be the key agents that facilitate the sulfur extrusion from the thiirane intermediate. researchgate.netnih.gov This finding suggests an autocatalytic cycle where the sulfur eliminated from the thiirane goes on to form polysulfides, which then act as the thiophile for subsequent reaction cycles. researchgate.netupce.cz This understanding provides a more complete picture of the reaction mechanism, especially in cases where no external thiophilic reagents are used. nih.gov

Intramolecular Annulation via Transition Metal Catalysis

Transition metal-catalyzed intramolecular annulation of thioamides represents a significant strategy for the construction of complex heterocyclic scaffolds. rsc.org This method is particularly valuable for creating natural and non-natural products, as well as biologically relevant molecules. rsc.org The process often involves the activation of C-H bonds, a step- and atom-efficient approach. rsc.org

One notable example is the cobalt(III)-catalyzed unsymmetrical double annulation of thioamides. rsc.orgsemanticscholar.org In this reaction, the sulfur and nitrogen atoms of the aryl thioamide, along with its ortho C-H bonds, participate to form rare 6,6-fused thiopyrano-isoquinoline derivatives. semanticscholar.org A key feature of this transformation is the unusual coordination of the sulfur atom to the cobalt catalyst, which dictates the formation of four new bonds (two C-C and two C-S/C-N) in a single operation. semanticscholar.org The use of a methyl phenyl sulfoximine (B86345) (MPS) directing group is crucial for the success of this annulation sequence. semanticscholar.org

The mechanism of this cobalt-catalyzed reaction is believed to involve a unique 6π-electrocyclization of a seven-membered S-chelated cobaltacycle. semanticscholar.org Density functional theory (DFT) studies have supported this proposed pathway. semanticscholar.org The choice of catalyst is critical, as other transition metals can lead to different products. For instance, rhodium-catalyzed annulation of benzothioamides with alkynes typically yields indenones through a process involving C-N bond cleavage and desulfurization. rsc.org

The versatility of transition metal catalysis is further demonstrated by the use of different metals and ligands to achieve specific transformations. For example, palladium catalysts have been employed for the intramolecular cyclization of N-arylthioureas to form 2-aminobenzothiazoles. researchgate.net In some cases, copper catalysts can also promote intramolecular C-S bond formation in 2-fluoro and 2-chloro aryl thioureas. researchgate.net While palladium often favors a C-H activation pathway, copper tends to proceed via a dehalogenative route. researchgate.net

Here is an interactive data table summarizing the transition metals used in the intramolecular annulation of thioamides:

Transition MetalReactant(s)ProductKey Features
Cobalt(III)Aryl thioamides and alkynesThiopyrano-isoquinolinesUnsymmetrical double annulation, S-coordination
Palladium(II)N-arylthioureas, thioenols2-Aminobenzothiazoles, BenzothiophenesC-H activation pathway, intramolecular C-S bond formation
Copper(I)2-Halo aryl thioureas2-AminobenzothiazolesDehalogenative pathway

Formation of Benzothiazoles from Thiobenzanilides

The conversion of thiobenzanilides into benzothiazoles is a fundamental transformation in organic synthesis, with numerous methods developed to achieve this cyclization. These methods can be broadly categorized into those that utilize transition metals, those that are metal-free, and those that are promoted by light.

Transition-Metal-Mediated Synthesis: Traditional approaches often involve the use of transition metal catalysts to facilitate the intramolecular C-S bond formation. nih.gov Palladium-catalyzed reactions, for instance, are effective for the cyclization of thiobenzanilides. researchgate.net Similarly, copper-catalyzed oxidative coupling of thiobenzanilides can produce benzothiazoles. organic-chemistry.org

Metal-Free Synthesis: Increasingly, efforts have focused on developing metal-free methods for benzothiazole synthesis to enhance the sustainability of the process. nih.gov These approaches often rely on the use of alternative activating agents or reaction conditions. For example, a base-promoted intramolecular C-S coupling of N-(2-halophenyl) thioamides can yield benzothiazoles without the need for a transition metal. nih.gov Another strategy involves the use of 2,2,6,6-tetramethylpiperidine N-oxide (TEMPO) to mediate the cyclization of thioamide derivatives under visible light, which also avoids the use of metal catalysts. nih.gov Furthermore, tetrabromomethane has been shown to catalyze the synthesis of 2-substituted benzothiazoles under solvent- and metal-free conditions through halogen bond activation of the thioamide. rsc.org Oxidizing agents like selenium dioxide, zirconium dioxide, and potassium permanganate (B83412) can also effect the oxidative cyclization of thioamides to benzothiazoles in an alkaline solution. asianpubs.orgresearchgate.net

Photochemical Synthesis: Visible light-mediated synthesis has emerged as a powerful and green tool for the formation of benzothiazoles from thiobenzanilides. chemrxiv.org These reactions can be performed under mild conditions and often tolerate a wide range of functional groups. organic-chemistry.orgorganic-chemistry.org In some cases, the reaction can proceed without the need for an external photosensitizer, metal catalyst, or base. organic-chemistry.orglookchem.com The proposed mechanism involves the thiobenzanilide substrate absorbing visible light and undergoing a reverse hydrogen-atom transfer (RHAT) with an agent like TEMPO to form a sulfur radical, which then cyclizes. organic-chemistry.org

Alternatively, a photosensitizer such as riboflavin can be used in the presence of a sacrificial oxidizing agent like potassium peroxydisulfate to mediate the cyclization. organic-chemistry.orgorganic-chemistry.org This method is environmentally friendly and cost-effective. organic-chemistry.org The riboflavin catalyst can also act as a base, eliminating the need for an external one. chemrxiv.org Graphitic carbon nitride (g-C3N4) has also been employed as a reusable, metal-free photocatalyst for this transformation. chemrxiv.org

The following table summarizes various methods for the formation of benzothiazoles from thiobenzanilides:

MethodCatalyst/ReagentKey Features
Transition-Metal-MediatedPalladium, CopperEffective cyclization, established methods nih.govresearchgate.netorganic-chemistry.org
Metal-Free (Base-Promoted)Base (e.g., KOtBu)Avoids transition metals, good for halo-substituted precursors nih.gov
Metal-Free (Oxidative)TEMPO, CBr4, SeO2, KMnO4Mild conditions, alternative activation strategies nih.govrsc.orgasianpubs.orgresearchgate.net
Photochemical (Catalyst-Free)Visible LightGreen chemistry, no external catalyst needed in some cases organic-chemistry.orglookchem.com
Photochemical (Photocatalyst)Riboflavin, g-C3N4Sustainable, mild conditions, high yields organic-chemistry.orgchemrxiv.orgorganic-chemistry.org

Specific Synthetic Pathways for N,N′-(1,2-phenylene)bis3,4,5–trifluorobenzothioamide (Thiobenzanilide 63T)

The synthesis of N,N′-(1,2-phenylene)bis(3,4,5-trifluorobenzothioamide), also known as this compound, has been reported as part of a broader investigation into the biological activities of dithiobenzanilide derivatives. nih.gov The synthesis starts from commercially available reagents. mdpi.com

A related synthesis of N,N'-(4-Nitro-1,2-phenylene)diamide derivatives provides a general framework for the formation of the diamide (B1670390) precursor. tjnpr.org For instance, the reaction of 4-nitro-1,2-phenylenediamine with an acid anhydride (B1165640) or acid chloride in a suitable solvent like toluene (B28343) or in the presence of a base like pyridine (B92270) can yield the corresponding diamide. tjnpr.org

In the specific case of this compound, the synthesis likely involves the reaction of 1,2-phenylenediamine with two equivalents of 3,4,5-trifluorobenzoyl chloride to form the corresponding diamide, N,N′-(1,2-phenylene)bis(3,4,5-trifluorobenzamide). This diamide is then thionated, likely using a reagent such as Lawesson's reagent, to convert the two amide carbonyl groups into thiocarbonyl groups, yielding the final product, this compound. This thionation step is a common method for the synthesis of thioamides from amides. The structure of this compound has been confirmed through various spectroscopic methods. researchgate.net

The synthesis of a similar compound, N,N′-1,2-phenylene-bis(3-tert-butylsalicylideneamine), involves the condensation of o-phenylenediamine (B120857) with 3-tert-butylbenzaldehyde. mdpi.com This highlights the general utility of 1,2-phenylenediamine as a scaffold for creating bis-substituted derivatives. mdpi.com

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within a molecule. For a compound like Thiobenzanilide (B1581041) 63T, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

¹H and ¹³C NMR Techniques (COSY, HMQC, HMBC, NOESY)

The structural complexity of Thiobenzanilide 63T, featuring two trifluorobenzothioamide moieties attached to a 1,2-phenylene linker, necessitates a full suite of 2D NMR experiments for complete spectral assignment.

¹H and ¹³C NMR: 1D proton and carbon spectra provide the initial chemical shift information for different electronic environments within the molecule. The aromatic region of the ¹H NMR would be particularly complex, showing signals for the 1,2-disubstituted benzene (B151609) ring and the two 3,4,5-trifluorophenyl rings. The N-H protons would likely appear as broad singlets. The ¹³C NMR would show distinct signals for the carbonyl-like thione carbons (C=S), as well as for the various aromatic carbons, with their chemical shifts influenced by the fluorine substituents.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, primarily through two or three bonds. It would be crucial for establishing the connectivity of protons on the 1,2-phenylene ring and for confirming the coupling patterns within the trifluorophenyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This 2D technique correlates directly bonded carbon and proton atoms (¹J_CH). It allows for the definitive assignment of a proton signal to its corresponding carbon atom, which is fundamental for building the molecular framework.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing longer-range connectivity, showing correlations between protons and carbons that are two or three bonds apart (²J_CH, ³J_CH). This is indispensable for linking the different fragments of this compound. For instance, HMBC correlations would be expected from the N-H protons to the carbons of the phenylene linker and to the carbons of the trifluorobenzoyl group, including the thione carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. NOESY is particularly powerful for determining stereochemistry and conformation. For this compound, it could reveal the spatial relationships between the protons on the phenylene linker and those on the adjacent thioamide groups, providing insight into the molecule's preferred three-dimensional structure.

A hypothetical data table for the key HMBC correlations that would be expected for this compound is presented below to illustrate the power of this technique.

Proton (¹H) SignalCorrelated Carbon (¹³C) Signals (via HMBC)Structural Fragment Deduced
N-HC=S, C(1') of phenylene, C(2')/C(6') of trifluorophenylThioamide linkage to both rings
H(3')/H(6') of phenyleneC(1'), C(2'), C(4'), C(5') of phenyleneConnectivity within the linker
H(4')/H(5') of phenyleneC(1'), C(2'), C(3'), C(6') of phenyleneConnectivity within the linker
H(2'')/H(6'') of trifluorophenylC=S, C(1''), C(3'')/C(5'')Connectivity within the thioamide moiety

This table is illustrative and based on expected correlations for the given structure.

Variable-Temperature ¹H-NMR for Conformational Equilibria Analysis

Thioamides, like amides, exhibit restricted rotation around the C-N bond due to its partial double bond character. This can lead to the presence of different conformational isomers (rotamers), which may be observable on the NMR timescale. Variable-temperature (VT) ¹H-NMR is the definitive method for studying such dynamic processes. By recording spectra at different temperatures, one can observe the broadening and eventual coalescence of signals as the rate of interconversion between conformers increases. This allows for the determination of the energy barrier to rotation and the relative thermodynamic stability of the conformers present in solution. For a molecule like this compound, VT-NMR could elucidate the rotational dynamics around the two C-N bonds and the Ar-C(S) bonds.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, provides valuable information about the functional groups present in a molecule and their bonding environment.

Fourier-Transform Infrared (FTIR) Spectroscopy in Conformational Studies

The FTIR spectrum of this compound would display characteristic absorption bands confirming its key structural features. Analysis of the N-H stretching and bending vibrations, as well as the C=S stretching frequency, is particularly useful for conformational studies. The position of the N-H stretching band, for example, is sensitive to hydrogen bonding and the local environment, which differs between conformers. In similar thioanilide structures, distinct N-H bands are often observed for different conformers in solution.

A table of expected characteristic FTIR absorption bands for this compound is provided below.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3300-3400N-H stretchSecondary ThioamidePosition can indicate conformation and H-bonding
~1500-1600C=C stretchAromatic ringsConfirms presence of phenyl and trifluorophenyl rings
~1200-1300C=S stretchThioamideCharacteristic "Thioamide I" band
~1100-1250C-F stretchTrifluorophenyl groupStrong absorptions confirming fluorination
~1000-1100C-N stretchThioamidePart of the complex thioamide vibrational modes

This table is illustrative, based on known group frequencies for similar structures.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS is a soft ionization technique that allows for the accurate determination of the molecular mass of a compound, typically by observing the protonated molecule [M+H]⁺ or other adducts. For N,N′-(1,2-phenylene)bis(3,4,5-trifluorobenzothioamide), HR-ESI-MS would provide a precise mass measurement, allowing for the confirmation of its elemental composition (C₂₀H₁₀F₆N₂S₂). Tandem mass spectrometry (MS/MS) experiments on the isolated molecular ion would induce fragmentation, providing data to piece the structure together. The fragmentation pattern would likely involve cleavage of the thioamide bonds, loss of the trifluorobenzoyl groups, and fragmentation of the phenylene linker, corroborating the structure deduced from NMR and FTIR.

Table of Compound Names

Trivial NameSystematic Name
This compoundN,N′-(1,2-phenylene)bis(3,4,5-trifluorobenzothioamide)
1,2-PhenylenediamineBenzene-1,2-diamine
3,4,5-Trifluorobenzoyl chloride3,4,5-Trifluorobenzoyl chloride
Lawesson's reagent2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide

Ion Mobility Spectrometry for Reaction Mechanism Elucidation

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. scielo.org.co When coupled with mass spectrometry (IMS-MS), it becomes a powerful tool for elucidating reaction mechanisms by identifying and structurally characterizing transient intermediates, isomers, and products in real-time. d-nb.info

In the context of thiobenzanilide synthesis, such as the Eschenmoser coupling reaction, IMS-MS can provide a comprehensive understanding of the reaction pathway. researchgate.netresearchgate.net The technique allows for the detection of key proposed intermediates, which may be elusive to other methods. researchgate.net For instance, a study of an Eschenmoser coupling reaction successfully used electrospray ionization-mass spectrometry (ESI-MS) integrated with ion mobility spectrometry to detect and characterize key species, providing a deeper understanding of the reaction mechanism. researchgate.netresearchgate.net By monitoring the reaction in real-time, researchers can distinguish between isomeric products that have the same mass-to-charge ratio but different three-dimensional structures and, therefore, different drift times in the IMS cell. d-nb.info This capability is crucial for understanding the formation of specific thiobenzanilide rotamers or atropoisomers, which can arise from restricted rotation around the N-C(S) bond. mdpi.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. unl.ptcam.ac.uk For thiobenzanilide, single-crystal X-ray diffraction analysis provides unambiguous proof of its solid-state conformation, including bond lengths, bond angles, and the planarity of its constituent moieties. mdpi.com

A study involving a thiobenzanilide derivative confirmed its (Z) rotameric form in the solid state through X-ray diffraction. mdpi.com The analysis revealed that the thioamide and the N-aryl groups were nearly coplanar. mdpi.com The collection of diffraction data is typically performed on a diffractometer using a specific radiation source, such as Mo-Kα radiation (λ = 0.71073 Å), at low temperatures to minimize thermal vibrations. mdpi.comrsc.org The resulting data allows for the precise determination of the crystal system, space group, and unit cell dimensions, which are fundamental properties of the crystalline solid.

Below is a table summarizing typical data obtained from a single-crystal X-ray diffraction experiment on a thiobenzanilide compound. mdpi.comresearchgate.net

ParameterValue
Crystal Data
Chemical FormulaC₁₃H₁₁NS
Formula Weight213.30 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Data Collection
RadiationMo-Kα (λ = 0.71073 Å)
Temperature150(2) K
Structure Refinement
Resolution~0.84 Å
R-Value Work (R1)~0.04
R-Value Free (Rfree)~0.05

Note: This data is representative of a typical thiobenzanilide crystal structure determination and may not correspond to a single specific report.

Chromatographic Techniques for Purity and Transformation Monitoring

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Compound Separation and Quantification

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used analytical technique for the separation, identification, and quantification of compounds in a mixture. nih.gov The principle of separation is based on the hydrophobic interactions between the analyte and a nonpolar stationary phase (e.g., C18) and a polar mobile phase. wikipedia.orgspringernature.com This method is highly effective for monitoring the purity of thiobenzanilide and tracking its conversion during chemical reactions, such as oxidation. ukim.mk

Developing a robust RP-HPLC method involves optimizing several parameters, including the choice of column, mobile phase composition, flow rate, and detection wavelength. frontiersin.org For thiobenzanilide and related compounds, a C18 column is commonly employed due to its hydrophobicity, which allows for good retention and separation. nih.gov The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. wikipedia.org Adjusting the ratio of these solvents allows for the control of retention times. nih.gov

A typical RP-HPLC method for the analysis of thiobenzanilide might use the following parameters:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water (or buffer) mixture
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 260 nm)
Temperature Ambient

Note: The specific conditions, such as the mobile phase ratio and UV wavelength, must be optimized for each specific application to achieve the best separation and sensitivity. ukim.mknih.gov

This method can effectively separate thiobenzanilide from its precursors, byproducts, and degradation products, making it an indispensable tool for quality control and reaction monitoring.

Conformational Analysis and Stereochemical Investigations of Thiobenzanilides

C-N Bond Conformation and Rotameric Barriers

The thioamide linkage (C(=S)-N) is a critical determinant of the structural characteristics of thiobenzanilides. Due to the greater polarizability of the sulfur atom compared to oxygen, the C-N bond in thioamides possesses a more significant partial double-bond character than that in corresponding amides. mdpi.com This increased double-bond character results in a substantial barrier to rotation around the C-N bond, leading to the existence of distinct conformational isomers, or rotamers, which are stable enough to be observed on the NMR timescale. mdpi.comresearchgate.net

The energy barrier to this rotation is significant enough to allow for the isolation or observation of separate rotameric forms. While specific values for thiobenzanilides are part of broader studies, related amide structures provide insight into the magnitude of these barriers. For instance, the rotational barrier for the C-N bond in certain N-aryl amides has been calculated to be around 19.0 to 19.5 kcal/mol. mdpi.comut.ee The height of this rotational barrier can be modulated by the surrounding environment. Solvents with high dipolar moments, such as dimethyl sulfoxide (B87167) (DMSO), can increase the rotational barrier of the C(=S)-N bond, thereby slowing the rate of interconversion and favoring the more stable rotamer. mdpi.com

The presence of these distinct rotamers is often confirmed using dynamic NMR techniques. Variable-temperature ¹H-NMR studies demonstrate the coalescence of separate signals from the two rotamers into a single averaged signal as the temperature increases. mdpi.com This coalescence occurs when the thermal energy is sufficient to overcome the rotational barrier, causing rapid interconversion on the NMR timescale. Upon cooling, the distinct signals for each rotamer reappear, confirming the existence of a dynamic conformational equilibrium. mdpi.com

Z/E Rotameric Equilibria in Solution and Solid State

The restricted rotation around the C-N bond in thiobenzanilides gives rise to two primary planar rotamers: the Z conformation, where the sulfur atom is trans to the N-aryl group, and the E conformation, where it is cis. In the vast majority of cases, the Z rotamer is the thermodynamically more stable and, therefore, the predominant form in both solution and the solid state. mdpi.comrsc.orgresearchgate.net

In solution, the equilibrium between Z and E rotamers can be quantified using NMR spectroscopy. For many thiobenzanilides, particularly those with specific substitution patterns like an ortho-nitro group on the benzoyl ring, mixtures of both rotamers are observed. mdpi.com The exact ratio of the rotamers is highly dependent on the solvent. mdpi.comresearchgate.net For example, in the case of N-(4-((4-chlorobenzyl)oxy)phenyl)-2-nitrothiobenzamide, the ratio of the Z to E rotamer shifts significantly with solvent polarity. In less polar solvents like chloroform (B151607) and benzene (B151609), the ratio is more balanced, whereas in hydrogen-bond accepting solvents like acetone (B3395972) and DMSO, the Z form is overwhelmingly favored. mdpi.comresearchgate.net

The specific conformations of these rotamers in solution have been elucidated using two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). In the major Z rotamer, NOESY spectra show correlations between the N-H proton and protons on both the benzoyl and the N-aryl rings. Conversely, for the minor E rotamer, a cross-peak is typically observed only between the N-H proton and the protons of the N-aryl ring, confirming the spatial proximity consistent with the E geometry. mdpi.com

In the solid state, X-ray diffraction analysis consistently confirms that thiobenzanilides crystallize predominantly, if not exclusively, in the Z conformation. rsc.orgresearchgate.net For instance, the crystal structure of N-(4-((4-chlorobenzyl)oxy)phenyl)-2-nitrothiobenzamide shows a trans arrangement of the sulfur and N-H atoms, which is characteristic of the Z rotamer. rsc.orgresearchgate.net

Table 1: Experimentally Determined Rotamer Ratios for N-(4-((4-chlorobenzyl)oxy)phenyl)-2-nitrothiobenzamide in Various Solvents at 25°C mdpi.comresearchgate.net
Solvent(Z)/(E) Population Ratio (from ¹H NMR)
CDCl₃60:40
C₆D₆62:38
THF-d₈89:11
(CD₃)₂CO93:7
DMSO-d₆95:5

Analysis of Steric and Mesomeric Interactions

The conformational preferences in thiobenzanilides are dictated by a delicate balance between steric and mesomeric (resonance) effects. The failure of the Hammett equation to describe the conformational equilibrium points to the significance of interactions beyond simple electronic effects, including strong resonance effects and potential π-π stacking interactions between the two aromatic rings, particularly within the E conformation. rsc.orgresearchgate.net

Steric hindrance, especially from substituents at the ortho positions of either phenyl ring, is a major factor determining the planarity of the molecule. researchgate.net Significant steric repulsion between an ortho substituent and the thioamide group or the other ring can force the aryl rings to twist out of the thioamide plane. This twisting, or dihedral angle, disrupts π-conjugation. researchgate.net If the steric hindrance is sufficiently large, it can lead to atropisomerism, where rotation around the Ar-C(S) or N-Ar single bonds is hindered, potentially creating stable, axially chiral isomers. rsc.org

Mesomeric effects involve the delocalization of electrons through the π-system. In thiobenzanilides, the nitrogen lone pair and the π-electrons of the aromatic rings can conjugate with the C=S double bond. This delocalization is a key factor in the high rotational barrier of the C-N bond. taylorandfrancis.com The electronic nature of substituents (electron-donating or electron-withdrawing) alters the electron density within this conjugated system, thereby influencing the relative stability of the Z and E rotamers. The complex interplay arises because a substituent's electronic effect might favor one conformation, while its steric bulk simultaneously destabilizes it. For example, a bulky ortho substituent might sterically disfavor the planarity required for optimal resonance stabilization, leading to a complex trade-off between these opposing forces. nih.govnih.gov

Reactivity Profiles and Oxidation Chemistry of Thiobenzanilides

Oxidation Reactions and Intermediate Formation

The oxidation of thiobenzanilides is a multifaceted process that can lead to a range of products depending on the oxidant and reaction conditions. The sulfur atom is the primary site of initial oxidation, leading to transient intermediates that dictate the final product distribution.

Thiobenzanilide (B1581041) S-Oxide and S,S-Dioxide Intermediates

The oxidation of the thiocarbonyl group in thiobenzanilides initially proceeds via the formation of a thiobenzanilide S-oxide. ukim.mk This S-oxide is often a stable intermediate that can be further oxidized. ukim.mk Subsequent oxidation leads to the formation of thiobenzanilide S,S-dioxide. ukim.mkukim.mk

These intermediates, particularly the S,S-dioxide, are generally highly reactive and have a very short lifespan, especially in dilute solutions. ukim.mk Their instability often prevents their isolation from the reaction mixture. ukim.mkukim.mk For instance, during the oxidation of thiobenzanilide with Jones' reagent, the absence of chromatographic peaks for the S-oxide and S,S-dioxide intermediates suggests they are fleeting species. ukim.mk The instability of the C-S bond in the S,S-dioxide, as predicted by molecular orbital calculations, facilitates its decomposition. ukim.mk Evidence for the formation of thiobenzanilide S,S-dioxide as a reactive aminosulfene intermediate has been obtained through trapping experiments where its oxidation in the presence of alcohols leads to the formation of imidates. researchgate.net In the absence of such nucleophiles, the primary decomposition pathway leads to the corresponding benzanilide (B160483). researchgate.net

The calculated stability of these compounds decreases in the order: benzanilide > thiobenzanilide > thiobenzanilide-S-oxide > thiobenzanilide-S,S-dioxide, which aligns with experimental observations where the S,S-dioxide is the least stable and readily decomposes. ukim.mk

Formation of Disulfide Derivatives

Another significant pathway in the oxidation of thiobenzanilides is the formation of disulfide derivatives, specifically bis(N-phenylbenzimidoyl) disulfide. ukim.mk This occurs, for example, when thiobenzanilide is used as a reducing agent in certain catalytic systems. In the presence of Cu(II) ions, thiobenzanilide can undergo a redox reaction where it is oxidized to its corresponding disulfide while reducing Cu(II) to Cu(I). rsc.orgpnu.ac.ir This process is believed to proceed through a thione-thiol tautomerism of the thiobenzanilide in the presence of the metal ion. pnu.ac.ir The formation of the disulfide has been confirmed by mass spectrometry analysis, which shows the characteristic molecular ion peak. rsc.org

Cyclization Reactions to Form Heterocyclic Systems

Thiobenzanilides are valuable precursors for the synthesis of benzothiazoles, an important class of heterocyclic compounds with diverse applications. tandfonline.comresearchgate.net This transformation is achieved through oxidative cyclization, where an intramolecular C-S bond is formed. A variety of reagents and catalytic systems have been developed to facilitate this reaction.

One classical method involves oxidation with potassium ferricyanide. ukim.mk Another approach uses Jones' reagent (a solution of chromium trioxide in sulfuric acid), where the oxidative cyclization to 2-phenylbenzothiazole (B1203474) occurs as a side reaction alongside the main desulfuration process. ukim.mk More modern and efficient methods have also been developed. For example, N-bromosuccinimide (NBS) in a mixture of dichloromethane (B109758) and carbon tetrachloride at room temperature effectively promotes the cyclization of thiobenzanilides to 2-arylbenzothiazoles in good yields. tandfonline.com The proposed mechanism involves the formation of a sulfonium (B1226848) cation intermediate, which then undergoes electrophilic substitution on the aromatic ring. tandfonline.com

Palladium-catalyzed C-H functionalization represents a powerful strategy for this cyclization. nih.govjst.go.jp Catalytic systems like PdCl2/CuI/Bu4NBr in a DMSO/NMP solvent system have been shown to be effective. jst.go.jp This method tolerates a wide range of functional groups, including those that are typically sensitive. jst.go.jp

Furthermore, visible-light-mediated photoredox catalysis offers a green and mild alternative. organic-chemistry.orgorganic-chemistry.org These methods can be metal-free, utilizing organic photosensitizers like riboflavin (B1680620) with a sacrificial oxidant such as potassium peroxydisulfate (B1198043). organic-chemistry.org Another approach employs graphitic carbon nitride (g-C3N4) as an inexpensive and reusable heterogeneous photocatalyst under an air atmosphere. organic-chemistry.org These reactions proceed via the generation of a sulfur radical which cyclizes onto the phenyl ring. organic-chemistry.org

Table 1: Selected Methods for the Cyclization of Thiobenzanilides to Benzothiazoles

Catalyst/ReagentConditionsKey FeaturesReference(s)
Jones' ReagentAcetone (B3395972)Oxidative cyclization is a side reaction. ukim.mk
N-Bromosuccinimide (NBS)CH₂Cl₂/CCl₄, Room Temp.Mild conditions, good yields. tandfonline.com
PdCl₂/CuI/Bu₄NBrDMSO/NMPHigh functional group tolerance. jst.go.jp
Riboflavin/K₂S₂O₈Visible Light, Acetonitrile (B52724)Metal-free, sustainable method. organic-chemistry.org
g-C₃N₄Visible Light, AirReusable heterogeneous catalyst. organic-chemistry.org

Exploration of Other Reactive Sites and Functional Group Interconversions

Beyond direct oxidation of the sulfur atom and cyclization, thiobenzanilides can undergo other transformations involving different reactive sites and leading to functional group interconversions.

A primary example of functional group interconversion is the desulfuration of thiobenzanilide to yield its oxygen analog, benzanilide. ukim.mk This reaction is a major pathway during oxidation with strong oxidizing agents like Jones' reagent. ukim.mk The proposed mechanism involves the initial formation of the thiobenzanilide-S-oxide, which then rearranges and eliminates sulfur to form the more stable benzanilide. ukim.mk

The thioamide functional group itself is a site of reactivity. While the focus is often on the sulfur, the entire C=S-N linkage can participate in reactions. For instance, the compound Thiobenzanilide 63T, which is N,N'-(1,2-phenylene)bis(3,4,5-trifluorobenzothioamide), has been studied for its biological activity. researchgate.netnih.gov Studies have shown that 63T induces oxidative stress in cells. nih.govresearchgate.net This induction of oxidative stress, leading to phenomena like lipid peroxidation and DNA damage in cancer cells, is a manifestation of its chemical reactivity. nih.gov While the precise molecular transformations of 63T leading to this effect are complex, it highlights that the reactivity of the thiobenzanilide scaffold can be harnessed for specific biological outcomes. This selective activity is attributed, at least in part, to the differential response of cancer and normal cells to the oxidative stress mediated by the compound. researchgate.net

The interconversion of functional groups is a cornerstone of organic synthesis, allowing for the transformation of one chemical entity into another. imperial.ac.uk For thiobenzanilides, the conversion to amides (benzanilides) is a well-documented example of such a process. ukim.mkresearchgate.net

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the properties of molecular systems. nih.gov It is employed to understand the conformational preferences and vibrational characteristics of thiobenzanilide (B1581041).

Computational conformational analysis aims to identify the most stable three-dimensional arrangements of a molecule, known as conformers, by calculating their potential energies. taltech.eewavefun.com For thiobenzanilide, a key area of investigation is the rotational isomerism around the C-N bond, which gives rise to Z and E (or cis and trans) conformations.

Studies utilizing DFT calculations, specifically at the B3LYP/6-311+G(d,p) level of theory, have explored the conformational equilibrium between the Z and E isomers of substituted thiobenzanilides. rsc.org This method involves systematically altering the molecule's geometry, particularly the torsional angles, to map the potential energy surface. The process of energy minimization then identifies the lowest energy structures, corresponding to the most stable conformers. pharmdbm.com The calculations for thiobenzanilide reveal that while the trans-conformation is generally more stable, the presence of a cis-trans equilibrium is a significant feature, influenced by steric repulsion involving the sulfur atom and the phenyl ring. ukim.mk

The relative energies of different conformers are crucial for understanding the molecule's behavior in solution. The computational results help explain experimental observations, such as the existence of a conformational equilibrium in thiobenzanilide, which is not observed in its oxygen-containing analog, benzanilide (B160483). ukim.mk

DFT calculations are also highly effective in predicting spectroscopic properties, providing a bridge between theoretical models and experimental data. researchgate.net The vibrational frequencies of thiobenzanilide can be calculated and correlated with its infrared (IR) spectrum. rsc.org

By computing the vibrational modes of the optimized molecular structure, a theoretical IR spectrum can be generated. researchgate.netmit.edu Each calculated frequency corresponds to a specific type of bond vibration, such as stretching or bending. libretexts.org For thiobenzanilide, key vibrational modes include the N-H stretch, C=S stretch, and various vibrations associated with the phenyl rings. The comparison between the calculated frequencies and the bands observed in experimental IR spectra allows for detailed assignments of the spectral features and serves as a validation of the computed geometry. rsc.org

The following table shows a conceptual representation of how theoretical frequencies are matched with experimental data for functional group identification.

Functional GroupCharacteristic VibrationPredicted Wavenumber (cm⁻¹) (Conceptual)Experimental Wavenumber (cm⁻¹) (Typical Range)
N-H GroupStretching~34003350-3450
Aromatic C-HStretching~30503000-3100
C=S GroupStretching~12501200-1300
C-N GroupStretching~13501300-1400

This table is illustrative. Actual calculated values depend on the specific level of theory and basis set used.

Conformational Analysis and Energy Minimization

Molecular Orbital (MO) Theory Investigations

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and distribution of electrons within a molecule. wikipedia.orgck12.org Different approximations of MO theory have been applied to thiobenzanilide to study its stability, isomerism, and electronic characteristics.

The Extended Hückel Molecular Orbital (EHMO) method, a semi-empirical approach, has been successfully used to analyze conformational isomerism in thiobenzanilide. ukim.mkwikipedia.org These calculations focus on the valence electrons, which are most important for chemical bonding.

A notable study employed EHMO calculations to investigate the existence of cis-trans isomers in thiobenzanilide. ukim.mk The calculations of total energy for different conformations indicated that thiobenzanilide exists in a cis-trans equilibrium in a dilute carbon tetrachloride solution, which contrasts with benzanilide that exists solely in a trans-conformation under similar conditions. ukim.mk The relative stability of the cis-thiobenzanilide isomer is explained by analyzing the calculated torsional barriers around the thiocarbonyl-nitrogen (C-N) bond. The higher rotational barrier in thioamides compared to amides is attributed to increased steric repulsion involving the sulfur atom and a greater double bond character in the C-N bond. ukim.mk

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental properties in MO theory. irjweb.com The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.netmdpi.com

Hückel MO calculations have been performed on thiobenzanilide to determine its π-electronic energy levels. ukim.mk These calculations provide values for the HOMO and LUMO energies. The stability of thiobenzanilide was compared to its oxidation products, thiobenzanilide-S-oxide and thiobenzanilide-S,S-dioxide, with the results showing that thiobenzanilide is more stable than its oxidized forms. ukim.mk The calculated HOMO-LUMO energy difference for thiobenzanilide is a critical parameter derived from these studies. ukim.mk

Calculated π-Electronic Energy Levels for Thiobenzanilide ukim.mk
OrbitalEnergy (in β units)
LUMO-0.490
HOMO0.669

Note: In Hückel theory, α is the energy of an electron in a carbon 2p orbital and β is the resonance integral, which is a negative value. A higher positive coefficient for β indicates lower energy.

MO calculations also allow for the determination of π-charge densities and bond orders, which describe the electron distribution and the nature of the bonding within the delocalized π-system. du.ac.inresearchgate.net

Hückel MO calculations on thiobenzanilide have provided these values. ukim.mk The π-charge density indicates the distribution of π-electrons on each atom, while the π-bond order quantifies the degree of double-bond character for a particular bond. For thiobenzanilide, the calculation reveals significant π-bond order for the C-N bond (0.540), indicating substantial double bond character due to the delocalization of the lone pair of electrons from the nitrogen atom. ukim.mk This delocalization contributes to the planarity of the thioamide group and the rotational barrier around the C-N bond. The C=S bond order was calculated to be 0.720. ukim.mk

Calculated π-Bond Orders for Thiobenzanilide ukim.mk
Bondπ-Bond Order
C=S0.720
C-N0.540

These theoretical findings are in agreement with experimental results and provide a detailed picture of the electronic structure that governs the chemical behavior of thiobenzanilide. ukim.mk

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

Computational Modeling of Reaction Mechanisms

Computational modeling has become an indispensable tool for elucidating the complex reaction mechanisms involving thioamides and their derivatives. By simulating reaction pathways and characterizing transition states, researchers can gain a detailed understanding of the factors that govern chemical transformations.

The simulation of reaction pathways for compounds like Thiobenzanilide 63T typically employs quantum chemical methods, such as Density Functional Theory (DFT). These calculations map out the potential energy surface of a reaction, identifying the most energetically favorable route from reactants to products. nih.govmdpi.com A crucial aspect of this is the identification and characterization of transition states, which are the highest energy points along the reaction coordinate and represent the "point of no return" in a chemical reaction. figshare.comrsc.org

For thioamides, computational studies have explored various reaction types. For instance, the mechanism of sulfonyl amidine formation from thioamides and sulfonyl azides has been investigated through a combination of experimental and computational methods. nih.gov These studies support a non-concerted, two-step pathway. nih.gov Similarly, DFT calculations have been used to understand the condensation reactions between N-acyl-hydrazides and aldehydes, which are relevant to the synthesis of various pharmaceutical ingredients. nih.gov

While specific studies on the reaction pathways of this compound are not extensively documented in the public domain, the principles derived from related thioamide chemistry are applicable. For example, the synthesis of 2-substituted benzothiazoles from thiobenzanilides via photoredox catalysis has been explored, providing a potential pathway for the cyclization of related structures. rsc.org The computational analysis of such reactions would involve identifying the key intermediates and transition states involved in the C-H functionalization and subsequent ring closure.

General approaches to finding transition states involve methods like scanning a bond length, followed by more refined calculations at a chosen level of theory. scirp.orgharvard.edu The process often starts with an approximate geometry of the saddle point, which is then optimized using algorithms designed to locate first-order saddle points on the potential energy surface. harvard.edunih.gov For complex reactions, it is essential to ensure that the located transition state connects the correct reactants and products, which is typically verified by an Intrinsic Reaction Coordinate (IRC) calculation. nih.gov

Table 1: Representative Theoretical Methods for Reaction Pathway Simulation
Method Description Application Reference
Density Functional Theory (DFT)A quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely used for calculating molecular geometries, reaction energies, and transition states.Elucidating reaction mechanisms of thioamides and related compounds. nih.govresearchgate.netnih.gov
Ab initio methodsA class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters.High-level calculations of thioamide-containing dipeptides to understand conformational behavior. nih.gov
Transition State Theory (TST)A theory that explains the reaction rates of elementary chemical reactions by assuming a quasi-equilibrium between reactants and activated transition state complexes.Calculating reaction rate constants from the properties of the transition state. rsc.org
Intrinsic Reaction Coordinate (IRC)A calculation that follows the reaction path from a transition state down to the reactants and products, confirming the connection between them.Verifying the nature of a calculated transition state. nih.gov

Catalysis plays a pivotal role in the synthesis of complex molecules like thiobenzanilides. Computational studies are crucial for understanding how catalysts interact with substrates to lower activation energies and control selectivity. rsc.org For thioamide synthesis, such as in the cobalt(III)-catalyzed unsymmetrical double annulation, DFT calculations can elucidate the preference for certain coordination modes (e.g., 'S' over 'N' coordination) and rationalize the observed selectivity. rsc.org

In the context of bifunctional thiourea (B124793) organocatalysis, transition state analysis has been used to understand the enantioselective Michael addition. rsc.org These studies reveal the intricate network of hydrogen bonds and other non-covalent interactions between the catalyst and the substrates (a nucleophile and an electrophile) in the transition state, which is responsible for the stereochemical outcome. rsc.org For example, the thiourea moiety can activate one reactant via hydrogen bonding while a basic amine group on the catalyst activates the other. rsc.org

While direct computational studies on catalytic reactions involving this compound are scarce, insights can be drawn from related systems. For instance, the Willgerodt-Kindler reaction, used for synthesizing thiobenzanilides, can be facilitated by base catalysts. researchgate.netschrodinger.com Computational modeling could reveal how the catalyst interacts with sulfur and the amine to form reactive polysulfide anions, thereby accelerating the reaction. schrodinger.com

Furthermore, computational analysis of chiral phosphoric acid-catalyzed reactions provides a framework for understanding how non-covalent interactions between a catalyst and substrate govern enantioselectivity. wustl.edu These principles would be directly applicable to designing and understanding potential catalytic transformations of this compound.

Table 2: Key Interactions in Catalyst-Substrate Complexes from Computational Studies
Interaction Type Description Relevance to Thioamide Chemistry Reference
Hydrogen BondingAn electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.Crucial for substrate activation and orientation in thiourea and phosphoric acid catalysis. rsc.org
Metal CoordinationThe interaction between a central metal atom of a catalyst and the ligand (substrate).Determines the reaction pathway and selectivity in metal-catalyzed reactions of thioamides. rsc.org
Cation-π InteractionsA non-covalent interaction between a cation and the face of an electron-rich π system.Can contribute to the stabilization of transition states in certain catalytic systems.
Steric HindranceThe repulsion between electron clouds of atoms or groups that are in close proximity, influencing the approach of reactants and the geometry of the transition state.Affects the stereoselectivity of reactions by favoring less sterically hindered pathways.

Simulation of Reaction Pathways and Transition States

Molecular Docking and Interaction Studies (focus on binding mechanisms in chemical systems, not biological outcomes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net While widely used in drug design to model ligand-protein interactions, its application in chemical systems can provide valuable insights into non-covalent interactions that drive molecular recognition and self-assembly.

For thiobenzanilide derivatives, computational studies have focused on understanding their conformational preferences and the nature of their intermolecular interactions. The thioamide group, being a stronger hydrogen bond donor but a weaker acceptor than the corresponding amide, significantly influences the interaction landscape. Density functional theory (DFT) calculations have been employed to probe the stability of nonplanar conformations of thioamides, highlighting the role of electrostatic effects, negative hyperconjugation, and ring strain. researchgate.net

Non-covalent interaction (NCI) analysis is a powerful tool to visualize and characterize weak interactions in molecular systems. This method can reveal subtle interactions such as van der Waals forces and hydrogen bonds that are critical for the stability of molecular aggregates. nih.gov For instance, NCI analysis has been used to study the interplay of halogen bonds, hydrogen bonds, and van der Waals interactions in determining the crystal structures of supramolecular polymers. Given the presence of multiple fluorine atoms in this compound, fluorine-centered non-covalent interactions are expected to play a significant role in its solid-state structure and its interactions with other molecules. nih.gov

Molecular mechanics calculations can also be employed to study the conformations and interactions of larger systems, such as oligomers. These force-field-based methods are computationally less expensive than quantum mechanical calculations and can be used to explore the conformational space of flexible molecules and their assemblies.

Table 3: Computational Methods for Interaction Studies
Method Description Application to Thiobenzanilides Reference
Molecular DockingPredicts the preferred orientation of one molecule to another when bound to form a stable complex.While primarily biological, the principles can be applied to understand binding in chemical systems. researchgate.net
Density Functional Theory (DFT)Used to calculate the electronic structure and properties of molecules, including interaction energies and geometries.Investigating non-covalent interactions and conformational stability of thioamide derivatives. researchgate.netnih.gov
Non-Covalent Interaction (NCI) AnalysisA method for visualizing and analyzing weak interactions in real space based on the electron density and its derivatives.Characterizing hydrogen bonds, halogen bonds, and van der Waals interactions in fluorinated benzanilides. nih.gov
Molecular Mechanics (MM)A method that uses classical physics to model molecular systems, relying on force fields to describe interatomic interactions.Studying the conformations and interactions of larger thiobenzanilide-based systems or oligomers.
Natural Bond Orbital (NBO) AnalysisA method to study charge transfer, and conjugative and hyperconjugative interactions within a molecule.Analyzing n→π* delocalizations in thioamides and their influence on conformation and reactivity. researchgate.net

Advanced Research Applications of Thiobenzanilides

Thiobenzanilides as Building Blocks in Complex Organic Synthesis

The structural framework of thiobenzanilides makes them valuable starting materials, or "building blocks," for creating more complex molecules. boronmolecular.com Their utility is particularly evident in the synthesis of benzothiazoles, a class of compounds with a wide range of pharmaceutical applications, including anticancer and antimicrobial activities. mdpi.commdpi.com

Researchers have developed efficient methods for the cyclization of thiobenzanilides to form 2-substituted benzothiazoles. researchgate.net One notable, environmentally friendly approach utilizes visible light and a photosensitizer, such as riboflavin (B1680620) (vitamin B2), to catalyze the reaction. mdpi.comrsc.orgsemanticscholar.org In this process, the thiobenzanilide (B1581041) undergoes an intramolecular cyclization facilitated by a sacrificial oxidizing agent like potassium peroxydisulfate (B1198043), yielding the desired benzothiazole (B30560) derivative under mild conditions. researchgate.netrsc.org This transition-metal-free photoredox catalysis highlights a modern, sustainable strategy in organic synthesis. researchgate.netrsc.org

The thiobenzanilide structure itself can be systematically modified to create libraries of new derivatives for pharmacological screening. mdpi.com By altering the substituents on both the acyl and aniline (B41778) portions of the molecule, scientists can use the thiobenzanilide core as a versatile platform to develop novel compounds with tailored biological activities, such as enhanced anticancer properties. mdpi.com

Table 1: Synthetic Applications of Thiobenzanilides as Building Blocks

Starting MaterialReaction TypeProductSignificance
Substituted ThiobenzanilidesVisible-Light Photoredox Catalysis2-Substituted BenzothiazolesEnvironmentally friendly, transition-metal-free synthesis of pharmaceutically relevant heterocycles. researchgate.netmdpi.com
Thiobenzanilide ScaffoldDerivatization (e.g., via Lawesson's reagent)Novel Thiobenzanilide AnaloguesCreation of new compounds for screening of biological activities, such as anticancer potential. mdpi.com

Investigation of N,N′-(1,2-phenylene)bis(3,4,5–trifluorobenzothioamide) (Thiobenzanilide 63T) in Cellular Models

A specific derivative, N,N′-(1,2-phenylene)bis(3,4,5–trifluorobenzothioamide), known as this compound, has been the focus of intensive research for its selective anticancer properties. researchgate.netnih.gov Studies have primarily utilized human lung adenocarcinoma (A549) cells as a cancer model and normal human lung fibroblasts (CCD39Lu) as a non-cancerous control to investigate its mechanisms of action. nih.govnih.gov

A primary mechanism underlying the cytotoxic effect of this compound is its ability to induce oxidative stress within cells. nih.govresearchgate.net Research has demonstrated that treatment with 63T leads to a significant generation of reactive oxygen species (ROS) in both lung cancer cells and normal lung fibroblasts. nih.gov ROS are highly reactive molecules, such as superoxide (B77818) anions and hydrogen peroxide, that can damage cellular components when produced in excess. medchemexpress.comresearchgate.net The selective anticancer activity of 63T is believed to be, at least in part, a consequence of the differential response of cancer and normal cells to this induced oxidative stress. nih.govresearchgate.net

The overproduction of ROS induced by this compound triggers lipid peroxidation, a destructive chain reaction that degrades lipids in cell membranes. medchemexpress.comwikipedia.org This process involves the attack of free radicals on polyunsaturated fatty acids, leading to the formation of lipid hydroperoxides and altering membrane fluidity and integrity. wikipedia.orgresearchgate.netnih.gov A key byproduct and biomarker of lipid peroxidation is malondialdehyde (MDA). researchgate.netnih.gov Studies have confirmed that cells treated with 63T show increased levels of MDA, indicating that lipid peroxidation is a significant downstream effect of the ROS generation caused by the compound. researchgate.netresearchgate.net

Interestingly, the cell death induced by this compound does not follow the classical apoptotic pathway. nih.gov Extensive research has shown that 63T selectively causes cancer cell death through a caspase-independent mechanism. researchgate.netnih.govmedchemexpress.com Caspases are a family of protease enzymes that are central to the execution of apoptosis (programmed cell death). The finding that 63T circumvents this pathway suggests it employs an alternative route to eliminate cancer cells, which could be advantageous for treating tumors that have developed resistance to conventional apoptosis-inducing therapies. nih.govdntb.gov.ua

Further investigation into the caspase-independent cell death pathway has revealed the involvement of autophagy. nih.gov Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and proteins. dntb.gov.ua While it is often a survival mechanism, extensive or dysregulated autophagy can lead to a form of programmed cell death. dntb.gov.ua Studies on this compound indicate that autophagic processes are involved in its mechanism of cell death in a dose-dependent manner. researchgate.netnih.gov This suggests that 63T may trigger a self-destructive autophagic response in cancer cells.

Table 2: Summary of Cellular Effects of this compound

Cellular ProcessEffect ObservedCell Line(s)Key Findings
Oxidative Stress Induction of Reactive Oxygen Species (ROS)A549, CCD39LuA primary mechanism of cytotoxicity and selectivity. nih.govmedchemexpress.comresearchgate.net
Membrane Damage Induction of Lipid PeroxidationA549Confirmed by the detection of byproducts like malondialdehyde (MDA). researchgate.netresearchgate.net
Cell Death Pathway Caspase-Independent Cell DeathA549Circumvents the classical apoptosis pathway. researchgate.netnih.govmedchemexpress.com
Enzyme Modulation Decreased Heme Oxygenase-1 (HO-1) ExpressionA549Suppresses a key cellular protective enzyme. medchemexpress.com
Degradation Process Involvement of AutophagyA549Autophagic processes contribute to the cell death mechanism. researchgate.netnih.gov

Modulation of Cellular Processes (e.g., Heme Oxygenase (HO-1) Expression)

Insights into Structure-Activity Relationships within Thiobenzanilide Derivatives

Thiobenzanilides, a class of compounds characterized by a central thioamide linkage between two aromatic rings, have garnered significant scientific interest due to their diverse pharmacological activities, including anticancer properties. Current time information in Bangalore, IN. The exploration of their structure-activity relationships (SAR) is crucial for designing new derivatives with enhanced potency and selectivity. SAR studies investigate how the chemical structure of a molecule, including its core scaffold, substituent groups, and their positions, influences its biological activity.

A key compound in this class, known as this compound, has been identified as a potent and selective anticancer agent. researchgate.netrsc.org Its chemical name is N,N′-(1,2-phenylene)bis(3,4,5-trifluorobenzothioamide). sigmaaldrich.com Research has shown that this compound exhibits strong cytotoxic activity against human lung adenocarcinoma (A549) cells while showing less impact on normal lung fibroblasts. researchgate.netrsc.org Specifically, it demonstrated a half-maximal inhibitory concentration (IC50) of 0.41 μM after 48 hours and 0.36 μM after 72 hours against A549 cells. rsc.org The mechanism of action for 63T is reported to be the induction of cancer cell death via a caspase-independent pathway, with evidence suggesting the involvement of autophagy. researchgate.netrsc.orgsigmaaldrich.com The established potency and selectivity of this compound make it an important benchmark for the SAR studies of new analogs.

Systematic modifications of the thiobenzanilide scaffold have provided critical insights into the structural requirements for anticancer activity. A 2008 study by Hu et al. was the first to report the anticancer effects of thiobenzanilide agents on human melanoma A375 cells, demonstrating that these compounds could induce apoptosis by disrupting mitochondrial function. nih.gov This foundational work established that thiobenzanilides were more cytotoxic than their direct benzanilide (B160483) (oxygen-containing) counterparts. nih.gov

A more recent 2023 study by Guedes et al. synthesized a new library of 18 thiobenzanilide derivatives to further probe the SAR, evaluating their cytotoxicity against human melanoma (A375) and breast cancer (MCF-7) cell lines. mdpi.com This research systematically altered substituents on both the acyl and aniline rings of the thiobenzanilide core. Current time information in Bangalore, IN. The findings indicated that the biological activity is complex and can be highly dependent on the substitution pattern and the cancer cell line being tested. Current time information in Bangalore, IN.

Key findings from these SAR studies include:

Importance of the Thioamide Group : The replacement of the amide oxygen with a sulfur atom to form the thioamide linkage is a critical modification that significantly increases biological activity. For instance, in studies on spasmolytic activity, this bioisosteric replacement increased potency by up to 325-fold compared to the corresponding benzanilide. mdpi.com In anticancer studies, thiobenzanilides consistently show higher cytotoxicity than their nitrobenzanilide precursors. nih.gov

Influence of Acyl Ring Substitution : The nature and position of substituents on the acyl-side ring (the benzoyl moiety) play a significant role. The Guedes et al. study explored derivatives with no substitution, a single substitution at position 2 (with CF₃ or NO₂), and di-substitution at positions 3 and 5 (with NO₂ groups). Current time information in Bangalore, IN.

Influence of Aniline Ring Substitution : Modifications to the aniline-side ring also modulate activity. The study evaluated various groups at position 4 of the aniline moiety, including benzyl (B1604629) (CH₂Ph), phenoxy (OPh), and alkyl chains. Current time information in Bangalore, IN.

Cell Line Selectivity : The cytotoxic effect of thiobenzanilide derivatives can vary significantly between different cancer cell lines. For example, the series of 18 compounds tested by Guedes et al. generally showed greater activity against the A375 melanoma cell line compared to the MCF-7 breast cancer line, suggesting a degree of selectivity. mdpi.com

The following table summarizes the research findings for a selection of thiobenzanilide derivatives against the A375 melanoma cell line, illustrating the structure-activity relationships.

Compound IDAcyl Group SubstitutionAniline Group Substitution (R at position 4)EC₅₀ (μM) on A375 cells (24h) mdpi.com
1 None-H100.8
2 None-CH₂Ph102.7
3 None-OPh114.7
7 2-CF₃-OPh21.0
8 2-NO₂-H18.2
9 2-NO₂-CH₂Ph18.0
13 3,5-di-NO₂-H28.5
15 3,5-di-NO₂-OPh21.2
17 3,5-di-NO₂-(CH₂)₇CH₃11.8

From this data, it is evident that introducing electron-withdrawing groups like nitro (NO₂) or trifluoromethyl (CF₃) onto the acyl ring generally enhances cytotoxic activity compared to the unsubstituted analogs (e.g., compounds 7, 8, 9 vs. 1, 2, 3). mdpi.com For instance, compound 9 (EC₅₀ = 18.0 μM) is significantly more potent than its unsubstituted counterpart 2 (EC₅₀ = 102.7 μM). mdpi.com Furthermore, within a series, the substituent on the aniline ring can fine-tune the activity. The most potent compound in this series against A375 cells was compound 17 , which combines a 3,5-dinitro-substituted acyl ring with a long alkyl chain on the aniline ring, achieving an EC₅₀ of 11.8 μM. mdpi.com

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Methodologies

The synthesis of thiobenzanilides, including 63T, traditionally relies on established methods such as the thionation of the corresponding benzanilides using reagents like Lawesson's reagent or phosphorus pentasulfide (P₂S₅). mdpi.comthieme-connect.com Another classical approach is the Willgerodt-Kindler reaction, which involves the reaction of anilines and benzaldehydes with elemental sulfur. thieme-connect.comresearchgate.net While effective, these methods can sometimes suffer from harsh reaction conditions, low yields, and the need for extensive purification. mdpi.comthieme-connect.com

Future research is geared towards developing more efficient, sustainable, and versatile synthetic strategies. Noteworthy emerging methodologies for the synthesis of related heterocyclic compounds from thiobenzanilides include:

Photoredox Catalysis: Visible-light-mediated synthesis is a promising green chemistry approach. For instance, the cyclization of thiobenzanilides to form 2-substituted benzothiazoles has been achieved using riboflavin (B1680620) as a photosensitizer under mild conditions. acs.orgrsc.orgresearchgate.net Another approach utilizes graphitic carbon nitride (g-C₃N₄) as a metal-free heterogeneous photocatalyst for the aerobic cyclization of thiobenzanilides. nih.govacs.org These methods offer the advantages of ambient temperature reactions and the avoidance of harsh chemical oxidants. acs.org

Catalyst-Free and Base-Catalyzed Reactions: Recent advancements in the Willgerodt-Kindler reaction have shown that using a catalytic amount of a base like sodium sulfide (B99878) (Na₂S·9H₂O) can efficiently produce thiobenzanilides in moderate to good yields, expanding the reaction's applicability. researchgate.net

Palladium or Copper-Catalyzed Cyclization: To overcome the limitations of precursor availability for traditional benzothiazole (B30560) synthesis, transition-metal-catalyzed intramolecular C-H bond functionalization/C-S bond formation sequences of thiobenzanilides have been explored. lookchem.comdergipark.org.tr

The development of one-pot synthesis methods and the exploration of a broader range of catalysts and reaction media will be crucial for creating diverse libraries of thiobenzanilide (B1581041) derivatives for further screening and development. dergipark.org.trresearchgate.net

Exploration of Undiscovered Reactivity Patterns

The thioamide functional group in thiobenzanilides is a versatile synthon, capable of undergoing various chemical transformations. researchgate.net Its reactivity is influenced by the two active centers: the nitrogen atom with its lone pair of electrons and the thiocarbonyl group. researchgate.net Understanding the full scope of this reactivity is essential for synthesizing novel compounds and for elucidating their biological mechanisms.

Key areas for future exploration include:

Competing Reaction Pathways: Primary thioamides can participate in several competing reactions, including the Eschenmoser coupling reaction (ECR), Hantzsch thiazole (B1198619) synthesis, and elimination to nitriles. beilstein-journals.orgbeilstein-journals.orgresearchgate.net The outcome is often dependent on the substrate structure and reaction conditions. beilstein-journals.orgresearchgate.net A systematic investigation into the factors that govern these reaction pathways for thiobenzanilides like 63T could lead to highly selective and predictable synthetic routes.

Oxidative Dimerization and Cyclization: The choice of an oxidative system can dramatically alter the reactivity of thiobenzanilides. For example, using cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) can lead to intramolecular oxidative cyclization to form benzothiazoles, while using phenyliodine(III) diacetate (PIDA) can result in the dimerization of thiobenzanilides to form disulfides. lookchem.com Further exploration of different oxidants could uncover novel reactivity patterns and lead to the synthesis of new chemical entities.

Reactions with α-Halocarbonyl Compounds: The reaction of thiobenzanilides with α-halocarbonyl compounds can lead to different products depending on the substituents. While thiobenzanilides with electron-donating groups often yield the expected Eschenmoser coupling products, those with electron-withdrawing groups can result in decreased yields or different reaction outcomes. beilstein-journals.org A comprehensive study of these reactions could expand the synthetic utility of thiobenzanilides.

Integration of Advanced Computational Techniques for Predictive Modeling

Computational chemistry offers powerful tools for accelerating the drug discovery process by predicting the properties and activities of novel compounds, thereby saving time and resources. mdpi.comnih.gov For thiobenzanilides, several computational approaches have already been employed, and their integration into future research is paramount.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling: QSAR/QSPR studies have been used to model the lipophilicity and antitubercular activity of thiobenzanilide derivatives. researchgate.net These models, generated through multiple linear regressions, can identify key molecular descriptors that correlate with biological activity, providing insights for the design of more potent compounds. researchgate.net Future work could involve developing more refined models for predicting the anticancer activity of thiobenzanilides against a wider range of cell lines.

Molecular Docking and ADME Prediction: In-silico molecular docking studies are being used to evaluate the binding affinities of thiobenzanilide derivatives against specific cancer-related protein targets, such as CSF1R. wjpr.net These studies can help identify promising candidates and elucidate potential mechanisms of action. Furthermore, computational tools are employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these compounds, which is crucial for assessing their drug-likeness and potential for therapeutic use. mdpi.comresearchgate.netwjpr.net

Density Functional Theory (DFT) Calculations: DFT calculations are used to understand the chemical properties and reactivity of thiobenzanilides at a molecular level. dergipark.org.tr Such studies can provide insights into the electronic transitions and photophysical properties of these molecules, which is particularly relevant for understanding their behavior in photocatalytic reactions. nih.gov DFT can also be used to study the conformational preferences (e.g., Z/E rotamers) of thiobenzanilides, which can influence their biological activity. mdpi.com

The development of more accurate and robust predictive models will depend on the availability of high-quality experimental data and the continual refinement of computational algorithms. nih.govnih.gov

Potential for Thiobenzanilides in Materials Science Research (excluding physical properties)

While the primary research focus for thiobenzanilides has been their biological activity, the inherent chemical properties of the thioamide group suggest potential applications in materials science. thieme-connect.comresearchgate.net Thioamides are known to be valuable building blocks in transition-metal coordination chemistry and have been used as synthons for creating heterocyclic structures. researchgate.netresearchgate.net

Future research could explore the following areas:

Coordination Chemistry: The sulfur atom in the thioamide group can act as a ligand, forming complexes with various metals. researchgate.net This property could be exploited to create novel coordination polymers or metal-organic frameworks (MOFs) with interesting catalytic or electronic properties.

Synthesis of Functional Heterocycles: Thiobenzanilides are precursors to benzothiazoles and other heterocyclic systems. acs.orgjchemrev.comchemrxiv.org Some of these resulting compounds have been noted for their intriguing photophysical and electrochemical properties, suggesting potential applications in organic electronics or as fluorescent probes. chemrxiv.org

Development of Novel Polymers: The reactivity of the thioamide group could potentially be harnessed for the synthesis of novel polymers. For instance, thioamides have been investigated in the context of creating degradable hybrid polymer materials. chemrxiv.org

Currently, there is a scarcity of research specifically investigating Thiobenzanilide 63T or its close analogs for materials science applications. This represents a significant opportunity for future exploration, moving beyond the established biomedical scope.

Further Mechanistic Elucidation of this compound's Cellular Interactions

Initial studies have shown that this compound exhibits selective anticancer activity against human lung adenocarcinoma cells (A549) and induces cell death through a caspase-independent pathway, with the potential involvement of autophagy. researchgate.net Further research has pointed to the role of oxidative stress as a co-existing mechanism for its cytotoxic effect. researchgate.net

To build upon these findings, future research should focus on:

Identifying Specific Molecular Targets: While the downstream effects of 63T have been observed, its direct molecular target(s) within cancer cells remain unknown. Identifying these targets is crucial for a complete understanding of its mechanism of action and for the rational design of more potent and selective analogs.

Dissecting the Autophagy Pathway: The dose-dependent involvement of autophagy in 63T-induced cell death needs to be investigated in greater detail. researchgate.net This includes identifying the specific autophagy-related proteins and pathways that are modulated by the compound.

Investigating the Source and Consequences of Oxidative Stress: Research has shown that 63T induces the generation of reactive oxygen species (ROS). researchgate.net Future studies should aim to pinpoint the subcellular source of this ROS production and to fully characterize the resulting oxidative damage to cellular components.

Exploring Resistance Mechanisms: As with any potential anticancer agent, it is important to investigate possible mechanisms of resistance that cancer cells might develop against this compound.

The following table summarizes key research findings on the cellular interactions of this compound:

Cell LineObservationImplicationReference(s)
A549 (Lung Adenocarcinoma)Selective cytotoxicity compared to normal fibroblastsPotential as a selective anticancer agent researchgate.net
A549Induction of caspase-independent cell deathNon-classical apoptotic pathway researchgate.net
A549Involvement of dose-dependent autophagyAlternative cell death mechanism researchgate.net
A549Increased generation of reactive oxygen species (ROS)Role of oxidative stress in cytotoxicity researchgate.net

This table is interactive. Click on the headers to sort.

Challenges and Opportunities in Thiobenzanilide Research

The field of thiobenzanilide research is ripe with opportunities but also faces several challenges that need to be addressed to realize the full potential of these compounds.

Challenges:

Synthetic Efficiency and Selectivity: Developing synthetic methods that are not only high-yielding but also highly selective for specific isomers and that avoid the use of harsh reagents remains a key challenge. mdpi.combeilstein-journals.org

Understanding Complex Biology: The elucidation of the precise molecular targets and mechanisms of action of thiobenzanilides like 63T is a complex task, especially given their pleiotropic effects such as inducing both autophagy and oxidative stress. researchgate.net

In Silico Model Limitations: While computational models are valuable, their predictive accuracy is dependent on the quality and quantity of available data. There is a need for more comprehensive datasets to build and validate more reliable models. nih.govnih.gov

Expanding Beyond Biomedicine: The potential of thiobenzanilides in materials science is largely unexplored, and a significant effort will be required to establish their utility in this area. thieme-connect.comresearchgate.net

Opportunities:

Drug Development: Thiobenzanilides represent a promising scaffold for the development of new anticancer agents, particularly for tumors that are resistant to conventional therapies. researchgate.netnih.govresearchgate.net Their documented antimicrobial and antifungal properties also suggest potential applications in infectious disease research. researchgate.netresearchgate.net

Rational Drug Design: The integration of advanced computational techniques with traditional synthetic and biological methods provides a powerful platform for the rational design of next-generation thiobenzanilide-based drugs with improved efficacy and safety profiles. researchgate.netwjpr.net

Green Chemistry: The development of photocatalytic and other environmentally benign synthetic methods for thiobenzanilides aligns with the growing emphasis on sustainable chemistry. acs.orgnih.gov

Fundamental Chemical Research: The rich and varied reactivity of the thioamide group offers a fertile ground for fundamental research in organic synthesis and reaction mechanisms. lookchem.combeilstein-journals.org

Conclusion

Summary of Key Research Contributions

Research into thiobenzanilide (B1581041) and its derivatives, including the specifically designated Thiobenzanilide 63T, has yielded significant contributions across various domains of chemical science. A primary focus of this research has been the exploration of their biological activities. Studies have consistently demonstrated the potential of thiobenzanilides as anticancer agents. For instance, various thiobenzanilide derivatives have shown notable cytotoxic activity against human cancer cell lines, such as melanoma (A375) and breast cancer (MCF-7). mdpi.comresearchgate.net Specifically, this compound, identified as N,N′-(1,2-phenylene)bis3,4,5-trifluorobenzothioamide, has demonstrated selective and potent cytotoxic activity against lung adenocarcinoma cells (A549). medchemexpress.comresearchgate.net This activity is attributed to the induction of cancer cell death through a caspase-independent pathway, involving the generation of reactive oxygen species and lipid peroxidation. medchemexpress.comresearchgate.net

The mechanism of anticancer action for some thiobenzanilides involves inducing a significant G2/M phase arrest in the cell cycle, which leads to apoptosis. nih.gov This process is often preceded by the disruption of mitochondrial function, characterized by the loss of mitochondrial membrane potential, a decrease in ATP synthesis, and the activation of caspase-3. nih.gov Beyond oncology, thiobenzanilides have been recognized for a broad spectrum of pharmacological effects, including antifungal, antimycotic, antibacterial, and spasmolytic properties. mdpi.comnih.gov

In the realm of synthetic chemistry, research has led to more efficient methods for preparing thiobenzanilides. The Willgerodt-Kindler reaction, a classic method for synthesizing thioamides, has been improved by using catalytic amounts of bases like Na2S·9H2O, leading to higher yields under milder conditions. scispace.comthieme-connect.comorganic-chemistry.org Another common synthetic route involves the thionation of the corresponding benzanilides using reagents like Lawesson's reagent or P2S5. scispace.comthieme-connect.com Furthermore, thiobenzanilides serve as valuable intermediates in the synthesis of various heterocyclic compounds, such as benzothiazoles, through processes like visible light-mediated cyclization. ukim.mkrsc.org

Broader Implications of Thiobenzanilide Research for Chemical Sciences

The study of thiobenzanilides has broader implications that extend beyond the specific applications of these compounds. The exploration of their synthesis and reactivity contributes to the fundamental understanding of organic chemical transformations. osti.gov For example, investigations into the Willgerodt-Kindler reaction for thiobenzanilide synthesis have provided deeper insights into reaction mechanisms involving elemental sulfur and base catalysis. organic-chemistry.org This knowledge can be applied to develop more sustainable and efficient synthetic methodologies for a wide range of sulfur-containing organic compounds, aligning with the principles of green chemistry. unesco.org

The diverse biological activities of thiobenzanilides underscore the importance of the thioamide functional group as a key pharmacophore in medicinal chemistry. The successful development of thiobenzanilide-based anticancer agents highlights the potential for designing novel therapeutics by modifying this chemical scaffold. mdpi.comresearchgate.net The discovery that these compounds can induce cell death through various mechanisms, including caspase-independent pathways, opens up new avenues for cancer treatment, particularly for tumors resistant to conventional therapies. medchemexpress.comresearchgate.net

Furthermore, the use of thiobenzanilides as precursors for heterocyclic compounds like benzothiazoles is significant. jchemrev.com Heterocyclic chemistry is a cornerstone of drug discovery and materials science. jchemrev.com The development of efficient methods to synthesize complex molecules from readily available thiobenzanilides expands the toolbox available to chemists for creating novel materials and therapeutic agents. rsc.org The study of thiobenzanilides, therefore, not only provides specific compounds with valuable properties but also enriches the broader field of chemical sciences with new synthetic strategies, a deeper understanding of reaction mechanisms, and novel structural motifs for the development of functional molecules. core.ac.uk

Q & A

What experimental methodologies are recommended for assessing the oxidative stress mechanisms of Thiobenzanilide 63T in cancer cells?

Basic Research Focus
To evaluate oxidative stress induction by 63T, researchers should employ assays measuring reactive oxygen species (ROS) generation (e.g., H2DCF-DA fluorescence for total ROS, DAF-FM DA for nitric oxide) and markers like glutathione (GSH) depletion or malondialdehyde (MDA) levels for lipid peroxidation . Cell lines such as A549 (lung adenocarcinoma) and CCD39Lu (normal lung fibroblasts) are standard models for comparative studies, cultured in DMEM with 10% FBS under 5% CO₂ . Dose-response experiments (e.g., 0.1–100 µM 63T over 24–72 hours) should precede mechanistic assays to establish IC50 values and temporal effects .

How can researchers reconcile contradictory data on 63T’s selectivity index across different cancer cell lines?

Advanced Research Focus
Discrepancies in selectivity indices (e.g., IC50 ratios of 2.7 for A549 vs. CCD39Lu vs. lower ratios in other cell lines) may arise from variations in metabolic pathways or baseline antioxidative enzyme expression (e.g., catalase, GPx). To address this, comparative proteomic or transcriptomic profiling of cancer vs. normal cells pre- and post-63T exposure is recommended. Additionally, co-treatment with ROS scavengers (e.g., NAC) or enzyme inhibitors (e.g., BSO for GSH synthesis) can clarify the dependency of cytotoxicity on oxidative stress .

What are the critical parameters for optimizing 63T’s synthesis and purity validation in preclinical studies?

Basic Research Focus
63T is synthesized via thiobenzoylation of 3,4,5-trifluorobenzoyl chloride with 1,2-phenylenediamine, followed by purification via column chromatography. Key parameters include:

  • Reaction temperature (60–80°C) to prevent side reactions.
  • Solvent selection (anhydrous DMSO for stock solutions stored at -20°C to avoid degradation) .
    Purity validation requires HPLC (>95% purity) and structural confirmation via NMR (¹H/¹³C) and mass spectrometry .

How does 63T’s caspase-independent apoptosis pathway differ from conventional chemotherapeutics, and what methodological approaches can elucidate this?

Advanced Research Focus
Unlike caspase-dependent agents (e.g., cisplatin), 63T induces apoptosis via mitochondrial membrane depolarization and AIF translocation, bypassing caspase activation . To confirm this, researchers should:

  • Use caspase inhibitors (e.g., Z-VAD-FMK) to assess residual cytotoxicity.
  • Perform Western blotting for caspase-3/7 cleavage and immunofluorescence for AIF nuclear translocation .
  • Combine with flow cytometry (Annexin V/PI staining) to quantify apoptotic vs. necrotic populations .

What strategies can mitigate challenges in detecting 63T’s dual role in ROS induction and antioxidant enzyme modulation?

Advanced Research Focus
63T paradoxically upregulates MnSOD and catalase while inducing ROS, complicating mechanistic interpretations. To resolve this:

  • Conduct time-course experiments to separate early ROS bursts from delayed antioxidant responses.
  • Use siRNA knockdown of specific enzymes (e.g., MnSOD) to isolate their protective roles.
  • Pair with gene expression analysis (qRT-PCR) to correlate enzyme activity with transcriptional changes .

How should researchers design comparative studies to evaluate 63T’s efficacy against other thiobenzanilides or chemotherapeutics?

Basic Research Focus
Comparative studies require:

  • Standardized cell viability assays (MTT or resazurin) across multiple cell lines (e.g., A549, MDA-MB-231).
  • Calculation of selectivity indices (IC50 normal/IC50 cancer) to benchmark against reference drugs (e.g., doxorubicin) .
  • ROS quantification parallel to apoptosis assays to link efficacy to oxidative stress mechanisms .

What are the limitations of current in vitro models for studying 63T’s translational potential, and how can they be addressed?

Advanced Research Focus
Current models lack tumor microenvironment complexity (e.g., hypoxia, stromal interactions). Advanced approaches include:

  • 3D spheroid co-cultures of A549 and fibroblasts to mimic in vivo conditions.
  • In vivo xenograft models to validate pharmacokinetics and toxicity profiles.
  • Metabolomic profiling to identify 63T’s off-target effects or resistance mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.